molecular formula C27H24O8 B11134055 1-(4-Methoxyphenyl)-2-({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone

1-(4-Methoxyphenyl)-2-({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone

Cat. No.: B11134055
M. Wt: 476.5 g/mol
InChI Key: FCMRLDJVFSNPKH-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-2-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a trimethoxybenzoyl group, and a benzofuran moiety

Preparation Methods

The synthesis of 1-(4-METHOXYPHENYL)-2-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate starting materials.

    Attachment of the Trimethoxybenzoyl Group: This step often involves acylation reactions using reagents such as trimethoxybenzoyl chloride.

    Introduction of the Methoxyphenyl Group: This can be done through etherification reactions using methoxyphenol and suitable coupling agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-METHOXYPHENYL)-2-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can target specific pathways.

    Industry: The compound’s properties make it useful in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism by which 1-(4-METHOXYPHENYL)-2-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity, or to bind to receptors, modulating their signaling pathways. These interactions can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

1-(4-METHOXYPHENYL)-2-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone: This compound lacks the benzofuran moiety, which may affect its biological activity and chemical properties.

    3-(3,4,5-Trimethoxybenzoyl)-1-benzofuran-5-yl acetate:

The uniqueness of 1-(4-METHOXYPHENYL)-2-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C27H24O8

Molecular Weight

476.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy]ethanone

InChI

InChI=1S/C27H24O8/c1-30-18-7-5-16(6-8-18)22(28)15-34-19-9-10-23-20(13-19)21(14-35-23)26(29)17-11-24(31-2)27(33-4)25(12-17)32-3/h5-14H,15H2,1-4H3

InChI Key

FCMRLDJVFSNPKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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